molecular formula C11H15N5O B2990756 3-(dimethylamino)-2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]acrylonitrile CAS No. 320420-67-5

3-(dimethylamino)-2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]acrylonitrile

Cat. No.: B2990756
CAS No.: 320420-67-5
M. Wt: 233.275
InChI Key: VZJMYQWBJMARBO-RMKNXTFCSA-N
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Description

3-(dimethylamino)-2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]acrylonitrile is a useful research compound. Its molecular formula is C11H15N5O and its molecular weight is 233.275. The purity is usually 95%.
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Scientific Research Applications

  • Reactivity with Carbonyl Compounds : A study on dimethyl N-(ethoxycarbonylmethyl)iminodithiocarbonate, which shares a similar structure, demonstrated its reactivity with aromatic aldehydes and reactive ketones, leading to the formation of various chemical compounds (Alvarez-Ibarra et al., 1989).

  • Cycloaddition Reactions : Another study reported on the [3+2] cycloaddition between ethyl α-(N,N-dimethylamino)pentadienoate and acrylonitrile, indicating the potential for creating complex cyclic structures through similar reactions involving 3-(dimethylamino)-2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]acrylonitrile (Bourhis & Vercauteren, 1994).

  • Synthesis of Pyrimidine Derivatives : Research involving methyl 3-(dimethylamino) acrylates, which are structurally similar, showed their utility in synthesizing 4(3H)-pyrimidones, potentially indicating similar uses for this compound (Sokolenko et al., 2017).

  • Opto-Electronic Applications : A study on single crystal growth of organic D–π–A push–pull materials, including dimethylamino phenyl acrylates, suggests potential applications in opto-electronics, which could be relevant for similar compounds (Gupta & Singh, 2015).

  • Thermo-sensitive Resin Synthesis : The synthesis and properties of a water-soluble resin with tertiary amine oxide substituents were investigated, utilizing 3-(dimethylamino)propanoic acid, indicating potential applications in thermal imaging and other temperature-sensitive technologies (An et al., 2015).

  • X-ray Diffraction and Density Functional Theory : Research on Z/E-Isomerism of 3-[4-(dimethylamino)phenyl]-2-(2,4,6-tribromophenyl)acrylonitrile, a related compound, using X-ray diffraction and density functional theory, implies potential research applications of this compound in crystallography and theoretical chemistry studies (Tammisetti et al., 2018).

  • Controlled Small Molecule Release : A study on a device for controlled and triggered small molecule release, using poly (N-isopropylacrylamide)-co-acrylic acid, suggests possible applications in drug delivery systems, which could be relevant for similar acrylonitrile derivatives (Gao et al., 2013).

Properties

IUPAC Name

(2E)-2-(dimethylaminomethylidene)-4-methyl-3-oxo-4-(1,2,4-triazol-1-yl)pentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O/c1-11(2,16-8-13-7-14-16)10(17)9(5-12)6-15(3)4/h6-8H,1-4H3/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZJMYQWBJMARBO-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)C(=CN(C)C)C#N)N1C=NC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)/C(=C/N(C)C)/C#N)N1C=NC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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